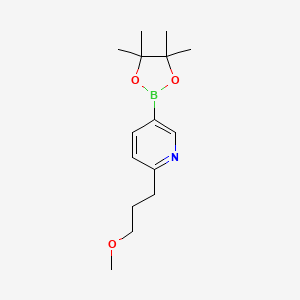![molecular formula C6H7N5O B13108033 (7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol CAS No. 59223-34-6](/img/structure/B13108033.png)
(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a hydroxymethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with formylated pyrimidines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to be effective in producing triazolopyrimidines with high yields and purity. The use of microwave irradiation accelerates the reaction and reduces the need for harsh reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a chloro derivative.
Major Products Formed
Oxidation: Formation of (7-Formyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol.
Reduction: Formation of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methane.
Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.
Scientific Research Applications
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methane: Lacks the hydroxymethyl group, making it less polar.
(7-Formyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol: Contains a formyl group instead of an amino group, altering its reactivity.
(7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol: Substituted with a chlorine atom, which can affect its biological activity.
Uniqueness
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol is unique due to its combination of an amino group and a hydroxymethyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications in different fields.
Properties
CAS No. |
59223-34-6 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-1-4(2-12)10-6-8-3-9-11(5)6/h1,3,12H,2,7H2 |
InChI Key |
BXEGIKGHYJVHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


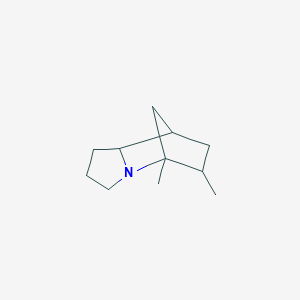
![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
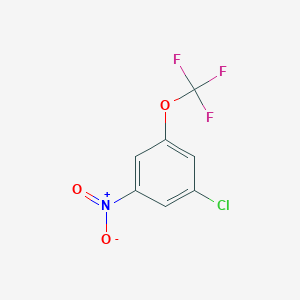
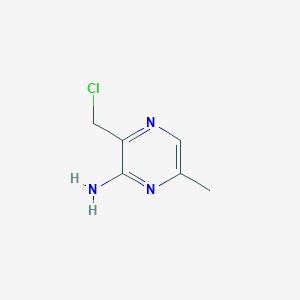
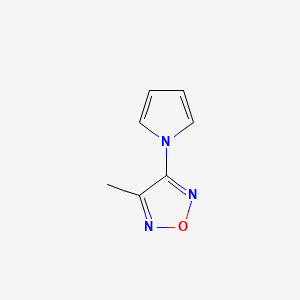

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)
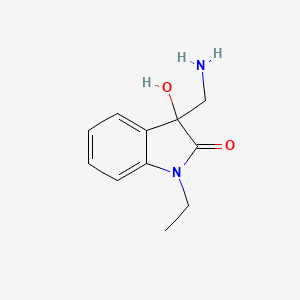

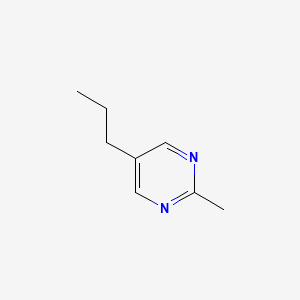
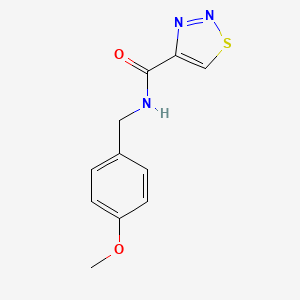
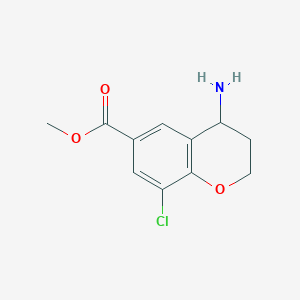
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
